molecular formula C6H8ClNO B1599466 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole CAS No. 777823-76-4

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Cat. No.: B1599466
CAS No.: 777823-76-4
M. Wt: 145.59 g/mol
InChI Key: VDYVFBKYKYWTRG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a chloromethyl group and two methyl groups on the oxazole ring makes this compound unique and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole typically involves the chloromethylation of 2,5-dimethyl-1,3-oxazole. This can be achieved using chloromethyl methyl ether (CH₃OCH₂Cl) or chlorotrimethylsilane (C₃H₉ClSi) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted oxazoles.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted oxazoles with various functional groups.

    Oxidation: Oxazole derivatives with carbonyl or carboxyl groups.

    Reduction: Reduced oxazole derivatives with methyl or other alkyl groups.

Scientific Research Applications

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.

    4-(Chloromethyl)-2,5-dimethyl-1,3-imidazole: Contains an additional nitrogen atom in the ring.

    4-(Chloromethyl)-2,5-dimethyl-1,3-pyrazole: Contains two nitrogen atoms in the ring.

Uniqueness

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is unique due to the presence of both a chloromethyl group and two methyl groups on the oxazole ring. This combination of functional groups imparts specific chemical reactivity and bioactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYVFBKYKYWTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428718
Record name 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777823-76-4
Record name 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
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4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
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4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
Reactant of Route 4
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
Reactant of Route 5
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4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
Reactant of Route 6
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

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